molecular formula C8H6BrFN2 B1381305 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole CAS No. 1820619-76-8

7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole

Cat. No.: B1381305
CAS No.: 1820619-76-8
M. Wt: 229.05 g/mol
InChI Key: FJFRQSNZKWSEIX-UHFFFAOYSA-N
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Description

7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole is a heterocyclic compound with the molecular formula C8H6BrFN2. It is a derivative of benzodiazole, characterized by the presence of bromine and fluorine atoms at the 7th and 5th positions, respectively, and a methyl group at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole typically involves the bromination and fluorination of 1-methyl-1,3-benzodiazole. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodiazoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole is not well-documented. as a benzodiazole derivative, it is likely to interact with various biological targets, including enzymes and receptors, through its aromatic and halogenated structure. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-methyl-1,3-benzodiazole
  • 5-Fluoro-1-methyl-1,3-benzodiazole
  • 7-Bromo-1-methyl-1,3-benzodiazole

Uniqueness

7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its mono-substituted counterparts. This dual substitution pattern can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .

Properties

IUPAC Name

7-bromo-5-fluoro-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2/c1-12-4-11-7-3-5(10)2-6(9)8(7)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFRQSNZKWSEIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=CC(=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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